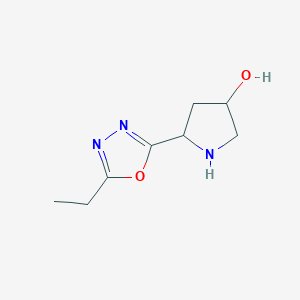

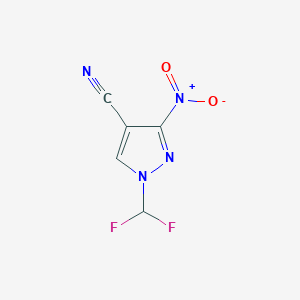

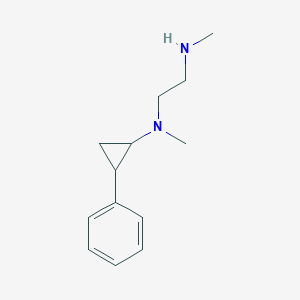

![molecular formula C17H13N2O3+ B11715535 2-[2-(3-Nitrophenyl)-2-oxoethyl]isoquinolinium](/img/structure/B11715535.png)

2-[2-(3-Nitrophenyl)-2-oxoethyl]isoquinolinium

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[2-(3-ニトロフェニル)-2-オキソエチル]イソキノリニウムは、分子式C17H13N2O3の化学化合物です。イソキノリニウムコアとニトロフェニル基を含む独自の構造で知られています。

準備方法

合成ルートと反応条件

2-[2-(3-ニトロフェニル)-2-オキソエチル]イソキノリニウムの合成は、通常、イソキノリン誘導体とニトロフェニル化合物の反応を含みます。一般的な方法の1つは、パラジウム触媒カップリング反応、続いて環化プロセスを使用することです。 例えば、パラジウム触媒によるo-ヨードベンズアルデヒドのtert-ブチルイミンとアリル置換末端アセチレンのカップリング、続いて銅触媒による環化により、イソキノリン誘導体を生成することができます .

工業的製造方法

この化合物の工業的製造方法は、大規模製造ではなく研究における特殊な用途のために、十分に文書化されていません。 有機合成の原理、触媒の使用、最適化された反応条件など、適用できます。

化学反応解析

反応の種類

2-[2-(3-ニトロフェニル)-2-オキソエチル]イソキノリニウムは、次のようなさまざまな化学反応を起こすことができます。

酸化: この反応は、酸素の付加または水素の除去を伴います。一般的な酸化剤には、過マンガン酸カリウムや過酸化水素などがあります。

還元: この反応は、水素の付加または酸素の除去を伴います。一般的な還元剤には、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどがあります。

置換: この反応は、1つの官能基を別の官能基で置換することを伴います。一般的な試薬には、ハロゲンや求核剤などがあります。

一般的な試薬と条件

酸化: 酸性条件下での過マンガン酸カリウム。

還元: メタノール中での水素化ホウ素ナトリウム。

置換: 触媒の存在下でのハロゲン。

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。例えば、酸化によりニトロ誘導体が生成されるのに対し、還元によりアミン誘導体が生成される可能性があります。

科学研究への応用

2-[2-(3-ニトロフェニル)-2-オキソエチル]イソキノリニウムは、いくつかの科学研究に応用されています。

化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。

生物学: 光線力学療法における光増感剤としての可能性について調査されています.

医学: 抗ウイルス特性など、潜在的な治療効果について調査されています.

産業: 新しい材料や化学プロセスの開発に使用されています。

化学反応の分析

Types of Reactions

2-[2-(3-NITROPHENYL)-2-OXOETHYL]ISOQUINOLIN-2-IUM undergoes various types of chemical reactions, including:

Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The oxoethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is commonly used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted isoquinolinium compounds.

科学的研究の応用

2-[2-(3-NITROPHENYL)-2-OXOETHYL]ISOQUINOLIN-2-IUM has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

Industry: Used in the development of new materials with unique properties, such as conductive polymers.

作用機序

2-[2-(3-ニトロフェニル)-2-オキソエチル]イソキノリニウムの作用機序は、分子標的と経路との相互作用を含みます。 例えば、光増感剤として、光活性化により反応性酸素種を生成し、ウイルスの不活性化につながります . 特定の分子標的と経路は、適用および研究されている生物系によって異なります。

類似化合物との比較

類似化合物

2-[2-(2-ニトロフェニル)-2-オキソエチル]イソキノリニウム: ニトロ基の位置が異なる類似の構造.

N-シアノメチルイソキノリニウムクロリド: 同様の環状付加反応に使用されます.

独自性

2-[2-(3-ニトロフェニル)-2-オキソエチル]イソキノリニウムは、独自の構造配置により、異なる化学的および生物学的特性を持つため、独特です。光増感剤としての能力と潜在的な抗ウイルス用途は、科学研究において重要な化合物となっています。

特性

IUPAC Name |

2-isoquinolin-2-ium-2-yl-1-(3-nitrophenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N2O3/c20-17(14-6-3-7-16(10-14)19(21)22)12-18-9-8-13-4-1-2-5-15(13)11-18/h1-11H,12H2/q+1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQTAZHQUTKUVMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=[N+](C=CC2=C1)CC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N2O3+ |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

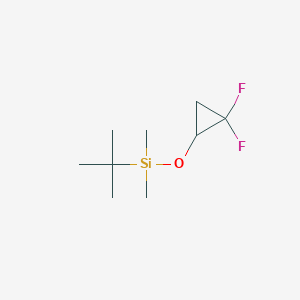

![{1-[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methyl]piperidin-4-yl}acetic acid](/img/structure/B11715501.png)

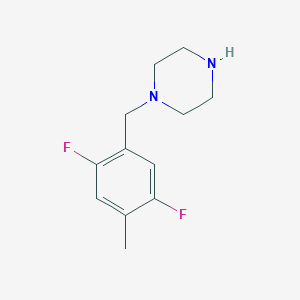

![2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-oxo-3-phenylpropanenitrile](/img/structure/B11715505.png)

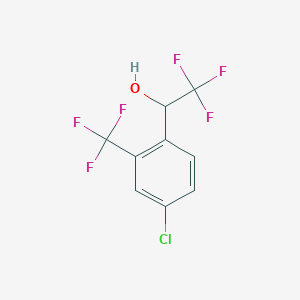

![(6aS,10R)-2-Chloro-10-methyl-6a,7,9,10-tetrahydro-6H-[1,4]oxazino[4,3-d]pyrimido[5,4-b][1,4]oxazine-4-carboxylic Acid](/img/structure/B11715508.png)

![Rac-3-[(2r,5s)-5-(trifluoromethyl)pyrrolidin-2-yl]propanoic acid hydrochloride](/img/structure/B11715511.png)

![(2E)-5-(prop-2-en-1-yl)-2-[(2E)-2-[(thiophen-2-yl)methylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one](/img/structure/B11715517.png)